Tellimagradin I

Description

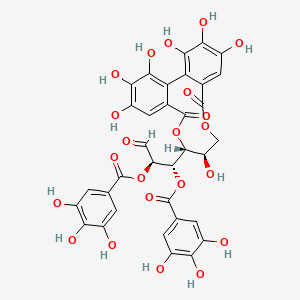

Chemical Identity and Structural Characterization of Tellimagrandin I

IUPAC Nomenclature and Systematic Classification

Tellimagrandin I possesses a highly complex systematic nomenclature that reflects its intricate molecular structure. According to International Union of Pure and Applied Chemistry standards, the compound is formally designated as 3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-12-(3,4,5-trihydroxybenzoyloxy)-9,14,17-trioxatetracyclo[17.4.0.0²,⁷.0¹⁰,¹⁵]tricosa-1(23),2,4,6,19,21-hexaen-11-yl 3,4,5-trihydroxybenzoate. This extensive nomenclature captures the compound's tetracyclic framework, multiple hydroxyl substituents, and ester linkages that define its chemical identity.

Alternative systematic names for Tellimagrandin I include D-Glucose, cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 2,3-bis(3,4,5-trihydroxybenzoate), which emphasizes its glucose-based core structure with attached galloyl and hexahydroxydiphenoyl moieties. The compound is also known by the systematic designation 2-O,3-O-Digalloyl-4-O,6-O-[2,2',3,3',4,4'-hexahydroxy[1,1'-biphenyl]-6,6'-diylbis(carbonyl)]-D-glucopyranose, highlighting the specific substitution pattern on the glucose backbone.

From a taxonomic classification perspective, Tellimagrandin I belongs to the kingdom of organic compounds, specifically within the superclass of phenylpropanoids and polyketides. It is categorized under the class of tannins, with the subclass designation of hydrolyzable tannins. This classification system places Tellimagrandin I among compounds characterized by galloyl units linked to diverse polyol carbohydrate units, distinguishing it from condensed tannins that contain glycosidically linked catechin units.

The Chemical Abstracts Service has assigned the registry number 79786-08-6 to Tellimagrandin I, providing a unique identifier for the compound in chemical databases and literature. Alternative registry numbers include 30737-92-9, which appears in various chemical databases and reflects different registration approaches for the same molecular entity.

Molecular Formula and Weight Analysis

Tellimagrandin I exhibits the molecular formula C₃₄H₂₆O₂₂, representing a complex arrangement of carbon, hydrogen, and oxygen atoms that form its characteristic ellagitannin structure. This molecular composition reflects the compound's substantial oxygen content, which is characteristic of polyphenolic compounds with multiple hydroxyl groups and ester linkages.

The molecular weight analysis reveals several precisely determined values depending on the measurement methodology employed. The average molecular weight is calculated as 786.557 daltons, while the monoisotopic molecular weight is determined to be 786.091572516 daltons. PubChem databases report a molecular weight of 786.6 grams per mole, providing consistency across different computational approaches. These weight determinations are crucial for accurate quantification and analytical method development.

The exact mass of Tellimagrandin I has been determined through high-resolution mass spectrometry as 786.10253106 daltons. This precise mass determination enables accurate identification and differentiation from closely related compounds in complex mixtures. The compound's substantial molecular weight reflects its complex structure, which includes two galloyl groups and one hexahydroxydiphenoyl group bound to a glucose residue.

Table 1: Molecular Parameters of Tellimagrandin I

Stereochemical Configuration and Isomeric Variations

The stereochemical configuration of Tellimagrandin I involves multiple chiral centers within its glucose backbone and the attached polyphenolic moieties. The compound exists in a specific three-dimensional arrangement that determines its biological activity and physical properties. The glucose moiety adopts the ⁴C₁ conformation, which is the standard chair conformation for D-glucopyranose derivatives. This conformational preference influences the spatial arrangement of the attached galloyl and hexahydroxydiphenoyl groups.

Tellimagrandin I differs structurally from its closely related isomer, Tellimagrandin II, by the presence of a hydroxyl group instead of a third galloyl group. This structural difference represents a significant variation in the substitution pattern while maintaining the same core glucose framework. The hexahydroxydiphenoyl group attachment differs between these two compounds, with Tellimagrandin II representing an isomer where the hexahydroxydiphenoyl group is attached to different hydroxyl groups on the glucose molecule compared to other related compounds such as punicafolin or nupharin A.

The stereochemical designation includes specific configurational descriptors: [(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate. These descriptors provide precise information about the spatial arrangement of atoms around each chiral center.

The compound demonstrates structural similarities to other ellagitannin monomers, particularly punigluconin and pedunculagin. These structural relationships highlight the diversity within the ellagitannin family while maintaining common core features. The specific stereochemical configuration of Tellimagrandin I influences its interactions with biological systems and its spectroscopic properties.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Tellimagrandin I through multiple experimental approaches. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the various aromatic and aliphatic protons within the molecule. The aromatic protons of the galloyl groups attached to O₂ and O₃ of glucose produce distinct signals that can be differentiated from other aromatic systems within the molecule.

High-resolution magic angle spinning Nuclear Magnetic Resonance measurements have been conducted to investigate the molecular interactions of Tellimagrandin I with lipid systems. These studies utilized both 400 MHz and 600 MHz spectrometers equipped with specialized probes for optimal resolution. The measurements employed various two-dimensional techniques including Correlation Spectroscopy, Nuclear Overhauser Effect Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation experiments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy has provided detailed assignments for the glucose carbon signals in Tellimagrandin I. The ¹³C Nuclear Magnetic Resonance spectra reveal that hydrolyzable tannins with D-glucopyranose in the ⁴C₁ conformation exhibit characteristic peak sequences that differ among various types of compounds. The additive character of galloylation and hexahydroxydiphenoylation shifts enables precise localization of acyl group positions on the glucose backbone.

Table 2: Nuclear Magnetic Resonance Spectroscopic Parameters

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Tellimagrandin I reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. Electrospray ionization tandem mass spectrometry studies have demonstrated specific fragmentation pathways that reflect the compound's structural features. The compound produces distinct pseudo-molecular ions under negative ionization conditions, typically observed as [M-H]⁻ species.

The fragmentation behavior of Tellimagrandin I follows predictable patterns based on the cleavage of ester bonds and the stability of resulting fragment ions. Major fragment ions include those resulting from the loss of galloyl units (152 daltons) and hexahydroxydiphenoyl residues (301 daltons). Sequential fragmentation produces characteristic ions at specific mass-to-charge ratios that serve as diagnostic markers for structural identification.

Multiple Reaction Monitoring methods have been developed for the selective detection and quantification of Tellimagrandin I in plant extracts. These methods utilize specific precursor-to-product ion transitions that are unique to the compound's fragmentation behavior. The mass spectrometer operation in Multiple Reaction Monitoring mode enables sensitive detection with limits ranging from 0.1 to 1.3 micrograms per milliliter depending on the specific analytical conditions employed.

Oligomeric forms of Tellimagrandin I, including dimeric to heptameric species, exhibit distinct fragmentation patterns that reflect their more complex structures. The fragmentation of these oligomers primarily occurs through cleavage of the bonds between monomeric units, producing fragment ions that correspond to smaller oligomeric species or individual monomeric units.

Table 3: Mass Spectrometric Fragmentation Data

Infrared and UV-Vis Absorption Profiles

Infrared spectroscopy of Tellimagrandin I reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl groups produce broad absorption bands in the 3200-3600 cm⁻¹ region, reflecting the extensive hydrogen bonding network present in the compound. Carbonyl stretching vibrations from the ester linkages appear in the 1700-1750 cm⁻¹ region, providing confirmation of the galloyl ester bonds.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, consistent with the multiple aromatic rings present in the galloyl and hexahydroxydiphenoyl moieties. The fingerprint region below 1300 cm⁻¹ contains numerous absorption bands that provide detailed structural information about the compound's complex framework.

Ultraviolet-visible absorption spectroscopy demonstrates characteristic absorption features for Tellimagrandin I in the 200-400 nanometer range. The compound exhibits strong absorption around 210-220 nanometers, which is attributed to π→π* transitions in the aromatic systems. Additional absorption features appear around 270-280 nanometers, corresponding to the galloyl chromophores within the molecule.

The absorption spectrum of Tellimagrandin I shows distinctive patterns that enable differentiation from other tannin types. The presence of multiple aromatic systems creates a complex absorption profile with overlapping transitions that reflect the compound's structural complexity. These spectral features serve as diagnostic tools for identification and quantification in analytical applications.

Table 4: Spectroscopic Absorption Characteristics

Properties

CAS No. |

79786-08-6 |

|---|---|

Molecular Formula |

C34H26O22 |

Molecular Weight |

786.6 g/mol |

IUPAC Name |

[(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1 |

InChI Key |

XUZYVFYOPRXTRB-GBJTXXJHSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Other CAS No. |

79786-08-6 |

Synonyms |

tellimagradin I tellimagrandin I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Tellimagradin I shares structural similarities with other ellagitannins, including Tellimagradin II , Casuarictin , Isostrictinin , Rugosins , and Geraniin . These compounds differ in the number and position of galloyl and HHDP groups, influencing their bioactivity.

Table 1: Structural Comparison of this compound and Analogues

Antioxidant Capacity

This compound demonstrates variable antioxidant activity depending on the assay and source:

Table 2: Antioxidant Activity of this compound vs. Analogues

Key Findings :

- Tellimagradin II and Geraniin exhibit superior antioxidant activity due to additional galloyl groups .

- This compound outperforms Casuarictin in DPPH and FRAP assays, likely due to structural isomerism .

Enzyme Inhibition and Pharmacological Effects

- α-Glucosidase Inhibition : this compound (IC50 = 73.5 µmol/L) shows comparable activity to acarbose, a standard antidiabetic drug, while Isostrictinin (IC50 = 98.2 µmol/L) is less potent .

- Anti-inflammatory Activity : Walnut-derived this compound reduces carrageenan-induced edema in mice by 58%, comparable to indomethacin (65%) . Rugosin A, however, shows weaker effects (42% inhibition) .

- Antidepressant Effects : this compound lacks significant CNS activity, whereas Chebulagic acid (a related tannin) reduces immobility time in forced swim tests by 40% .

Q & A

Basic: What analytical techniques are most reliable for identifying Tellimagradin I in plant extracts?

Answer:

this compound is typically identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . Key steps include:

- Primary identification : Matching observed molecular ions (e.g., [M-H]⁻ at m/z 935.0858 for this compound) with theoretical values.

- Secondary validation : Analyzing fragmentation patterns (e.g., loss of galloyl or glucuronide groups) to confirm structural features .

- Isomer differentiation : Comparing retention times and fragmentation pathways to distinguish this compound from its isomers, which may co-elute in chromatograms .

Basic: How can researchers ensure reproducibility in isolating this compound from natural sources?

Answer:

Reproducibility requires standardized protocols for:

- Extraction : Use methanol or ethanol-water mixtures (e.g., 70% ethanol) to optimize polyphenol solubility while minimizing degradation.

- Chromatography : Employ reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate this compound from co-extracted compounds.

- Documentation : Publish detailed experimental parameters (e.g., column temperature, flow rate) in the Materials & Methods section, adhering to guidelines for reproducibility in chemistry journals .

Advanced: How should contradictory data on this compound’s bioactivity be addressed (e.g., enzyme inhibition vs. in vivo efficacy)?

Answer:

Contradictions often arise from differences in experimental models. To resolve these:

Validate in vitro findings : Replicate enzyme inhibition assays (e.g., α-glucosidase or lipoxygenase inhibition) under physiologically relevant conditions (pH, temperature).

Correlate with in vivo models : Use genetic or diet-induced diabetic mice to test if observed in vitro enzyme inhibition translates to reduced postprandial glucose or triglyceride levels .

Control variables : Account for bioavailability differences by analyzing tissue distribution or metabolite stability using LC-MS/MS .

Advanced: What experimental strategies can distinguish this compound’s direct molecular targets from indirect effects in complex biological systems?

Answer:

- Target deconvolution : Use affinity chromatography with immobilized this compound to pull down binding proteins, followed by proteomic identification.

- Knockout/knockdown models : Compare bioactivity in wild-type vs. gene-edited cells (e.g., glut-4 or ampk knockout models) to isolate target pathways .

- Dose-response profiling : Establish EC₅₀ values across multiple assays to differentiate primary targets from off-target effects .

Basic: What spectroscopic and chromatographic data should be included when reporting this compound’s structural characterization?

Answer:

A comprehensive characterization requires:

- High-resolution mass spectrometry (HRMS) : Report exact mass (e.g., m/z 935.0858 for C₄₁H₂₈O₂₆) with ≤5 ppm error.

- NMR data : Include ¹H/¹³C NMR chemical shifts, coupling constants, and 2D spectra (HSQC, HMBC) for stereochemical assignment.

- Chromatographic parameters : Retention time, mobile phase composition, and column specifications to enable replication .

Advanced: How can researchers design experiments to explore this compound’s synergistic interactions with other polyphenols?

Answer:

- Fractionation studies : Test isolated this compound vs. crude extracts (e.g., walnut or Rosa xanthina extracts) in bioassays to identify additive/synergistic effects.

- Isobolographic analysis : Quantify interaction indices (e.g., Combination Index <1 indicates synergy) using fixed-ratio mixtures of this compound and co-occurring compounds (e.g., ellagic acid) .

- Transcriptomic profiling : Use RNA-seq to compare gene expression patterns induced by this compound alone vs. combinations .

Basic: What statistical methods are appropriate for analyzing dose-dependent bioactivity of this compound?

Answer:

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests : Compare means across concentrations (e.g., 10–100 µM) to assess significance.

- Quality controls : Include positive controls (e.g., acarbose for α-glucosidase assays) and report % inhibition ± SEM .

Advanced: How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular docking : Predict binding affinities to target enzymes (e.g., α-glucosidase) using software like AutoDock Vina. Validate with mutagenesis studies.

- QSAR modeling : Correlate substituent modifications (e.g., galloyl groups) with bioactivity using descriptors like logP or polar surface area.

- MD simulations : Simulate ligand-receptor dynamics over time (≥100 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.